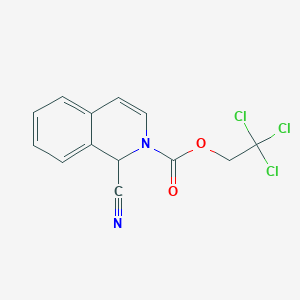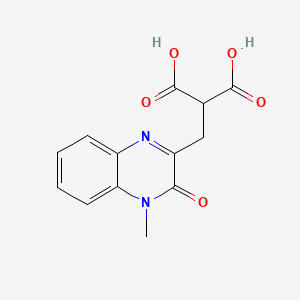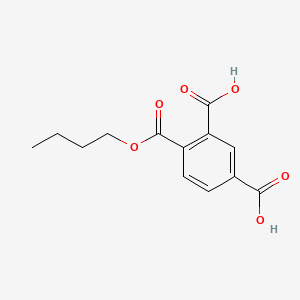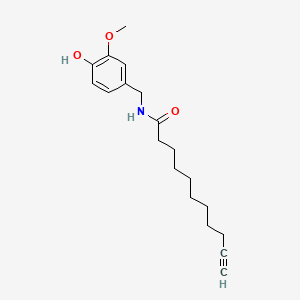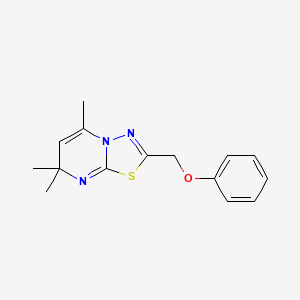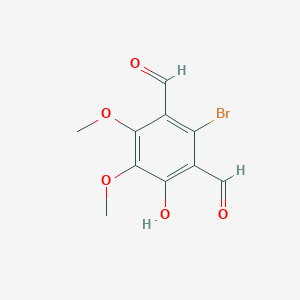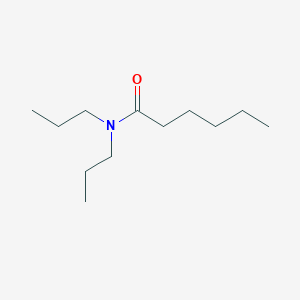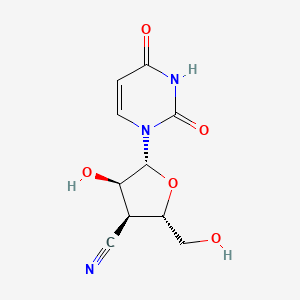
Tricyclo(5.1.0.02,4)octane, anti
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo(5.1.0.02,4)octane, anti is a unique and complex organic compound characterized by its tricyclic structure. This compound consists of three interconnected rings, including a six-membered ring and two three-membered rings. Its molecular formula is C8H12, and it has a molecular weight of 108.18 g/mol. The compound is known for its strained ring system, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo(5.1.0.02,4)octane, anti involves multiple steps, starting from readily available starting materials. One of the key synthetic routes includes the sequential introduction of cyclopropyl, gem-dihalogenocyclopropyl, and olefinic moieties. This method proceeds with an overall yield of about 14% . The reaction conditions typically involve the use of strong bases such as potassium t-butoxide, which promotes the rearrangement of halogenotricyclo-octanes .
Industrial Production Methods
Industrial production methods for tricyclo(510 the synthetic routes developed in academic research can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
Tricyclo(5.1.0.02,4)octane, anti undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the compound’s structure and properties.
Substitution: Halogen substitution reactions are common, where halogen atoms are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong bases like potassium t-butoxide, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives, oxidized compounds, and reduced forms. These products are often characterized by their unique structural features and reactivity .
Scientific Research Applications
Tricyclo(5.1.0.02,4)octane, anti has several scientific research applications, including:
Chemistry: The compound is used as a model system to study strained ring systems and their reactivity.
Biology: Research on the biological activity of tricyclo(510
Medicine: The compound’s unique structure makes it a candidate for the development of novel pharmaceuticals with specific biological targets.
Industry: In the industrial sector, this compound is used in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of tricyclo(5.1.0.02,4)octane, anti involves its interaction with specific molecular targets and pathways. The compound’s strained ring system allows it to undergo unique rearrangements and reactions, which can be exploited for various applications. The molecular targets and pathways involved in these processes are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Tricyclo(5.1.0.03,5)octane: Another tricyclic compound with a similar structure but different ring connectivity.
Bicyclo(4.2.0)octa-2,4-diene: A related compound with a bicyclic structure and different reactivity.
Uniqueness
Tricyclo(5.1.0.02,4)octane, anti is unique due to its specific ring connectivity and the resulting strained ring system. This imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo specific rearrangements and reactions makes it valuable for various scientific and industrial applications .
Properties
CAS No. |
50895-58-4 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
tricyclo[5.1.0.02,4]octane |
InChI |
InChI=1S/C8H12/c1-2-6-4-8(6)7-3-5(1)7/h5-8H,1-4H2 |
InChI Key |
XQEJJLIDZZEQHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2C3C1C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


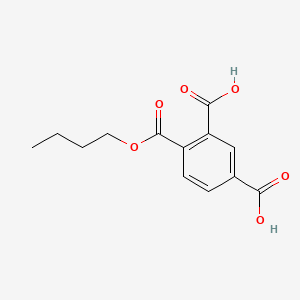

![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)

